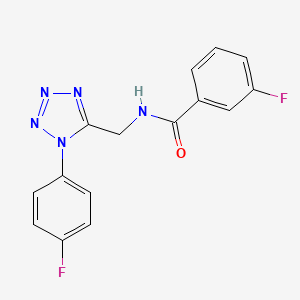

3-fluoro-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-fluoro-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzamide is a synthetic organic compound that features two fluorine atoms and a tetrazole group. It has significant applications in various fields, including medicinal chemistry, material science, and organic synthesis.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Tetrazole Formation: : The tetrazole group is typically synthesized through the cyclization of a hydrazonyl chloride with sodium azide.

Fluorination: : Introduction of fluorine atoms is often achieved using selective fluorination agents such as Selectfluor or DAST (Diethylaminosulfur trifluoride).

Benzamide Synthesis: : Coupling reactions involving benzoyl chlorides and amines form the benzamide structure. The reaction conditions include using a base like triethylamine and a solvent such as dichloromethane.

Industrial Production Methods

Batch Processing: : Traditional batch reactors are used for synthesizing compounds on a small to medium scale.

Continuous Flow Synthesis: : This method is gaining popularity for its efficiency in producing large quantities with consistent quality, especially important for pharmaceutical applications.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: : Can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: : Reduction of nitro groups to amines using catalytic hydrogenation.

Substitution: : Nucleophilic substitution reactions, where halogens can be replaced by other functional groups.

Common Reagents and Conditions

Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.

Reducing Agents: : Palladium on carbon with hydrogen gas.

Solvents: : Dichloromethane, acetonitrile.

Major Products

Oxidation Products: : Carboxylic acids.

Reduction Products: : Primary amines.

Substitution Products: : Varied, depending on the nucleophile introduced.

Aplicaciones Científicas De Investigación

Chemistry: : Used in the synthesis of advanced organic compounds and as intermediates in complex molecule construction.

Biology: : Studied for its potential as a bioactive molecule, influencing enzyme activities and receptor binding.

Medicine: : Investigated for its role in drug development, particularly in designing new pharmaceuticals with improved efficacy and safety.

Industry: : Used in the development of advanced materials, including polymers with specific properties.

Mecanismo De Acción

Molecular Targets and Pathways

Enzyme Inhibition: : Functions by inhibiting specific enzymes, altering metabolic pathways.

Receptor Binding: : Binds to certain receptors, modifying cellular responses and signaling pathways.

Molecular Interactions: : Engages in hydrogen bonding, van der Waals forces, and hydrophobic interactions, influencing its activity and efficacy.

Comparación Con Compuestos Similares

Unique Features

Dual Fluorine Atoms: : Enhances metabolic stability and lipophilicity.

Tetrazole Group: : Provides unique reactivity and binding properties.

Similar Compounds

3-Fluoro-N-(benzyl)benzamide: : Similar in structure but lacks the tetrazole group, resulting in different reactivity.

4-fluoro-N-(1-tetrazol-5-ylmethyl)benzamide: : Different positioning of the fluorine atom affects its chemical behavior and applications.

3-fluoro-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzamide is a compound of considerable interest, boasting distinctive features that set it apart from its analogs. Its synthesis, reactions, and applications underscore its importance in both academic research and industrial production.

Actividad Biológica

3-Fluoro-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews its biological activity, synthesis, mechanism of action, and research findings.

- IUPAC Name : this compound

- Molecular Formula : C15H11F2N5O

- Molecular Weight : 315.28 g/mol

Synthesis

The synthesis of this compound typically involves:

- Formation of the Tetrazole Ring : This is achieved by reacting 4-fluorophenylhydrazine with sodium azide under acidic conditions.

- Electrophilic Fluorination : The introduction of the fluorine atom can be performed using reagents like Selectfluor.

- Coupling Reaction : The final step involves coupling the tetrazole derivative with 3-fluorobenzoyl chloride under basic conditions to yield the target compound.

The biological activity of this compound is attributed to its interaction with specific molecular targets. The presence of the fluorine atom and tetrazole ring enhances its binding affinity to various enzymes and receptors, potentially leading to inhibition or activation of critical biological pathways.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For example, studies on related tetrazole derivatives have shown:

- IC50 values in low micromolar range against various cancer cell lines, suggesting potent cytotoxic effects.

- Mechanistic studies reveal that these compounds may inhibit tubulin polymerization, thereby arresting the cell cycle in the G2/M phase .

Anti-inflammatory Properties

The compound may also exhibit anti-inflammatory effects, as indicated by its potential to inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes. Docking studies suggest favorable interactions with COX active sites, enhancing its therapeutic profile .

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds:

- Study on Tetrazole Derivatives : A series of tetrazole-based compounds were evaluated for their anticancer properties, with some derivatives showing IC50 values comparable to standard chemotherapeutics like doxorubicin .

- Mechanistic Insights : Molecular dynamics simulations have demonstrated that certain derivatives interact with target proteins primarily through hydrophobic contacts, which is essential for their activity .

Data Table: Biological Activity Comparison

| Compound Name | Structure | IC50 (µM) | Activity Type |

|---|---|---|---|

| Compound A | Structure A | 1.61 ± 1.92 | Anticancer |

| Compound B | Structure B | 2.00 ± 0.50 | Anti-inflammatory |

| This compound | TBD | TBD | TBD |

Propiedades

IUPAC Name |

3-fluoro-N-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11F2N5O/c16-11-4-6-13(7-5-11)22-14(19-20-21-22)9-18-15(23)10-2-1-3-12(17)8-10/h1-8H,9H2,(H,18,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASSJUXHJSFVRCY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(=O)NCC2=NN=NN2C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11F2N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.